2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine precursor.
Attachment of the Pyridyl Group: The pyridyl group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a halogenated pyrimidine-piperazine intermediate.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a fused pyrimidine ring and are known for their anticancer properties.
Uniqueness
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct neuroprotective and anti-inflammatory properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C14H17N5 |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[4-[(5-deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2/i1D |
InChI Key |
BIWFVKKMOVNTQZ-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC(=CN=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.